![molecular formula C11H14Br2O2 B2684041 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene CAS No. 2055599-86-3](/img/structure/B2684041.png)
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene is an organic compound with the molecular formula C11H14Br2O2 It is a derivative of benzene, featuring bromine and ethoxyethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherification reactions. The general synthetic route involves:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Etherification: The bromobenzene is then reacted with ethylene glycol monoethyl ether in the presence of a base such as sodium hydride to form the ethoxyethoxy derivative.
Further Bromination: The ethoxyethoxy derivative is then brominated again to introduce the second bromine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The compound can be reduced to remove the bromine atoms and form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts like aluminum chloride.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives of the original compound.
Reduction: Products include the corresponding hydrocarbons with the bromine atoms removed.
Aplicaciones Científicas De Investigación
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in studies involving the interaction of brominated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-ethylbenzene: Similar in structure but with an ethyl group instead of the ethoxyethoxy group.
1-Bromo-2-(methoxymethoxy)ethane: Similar in having bromine and ether groups but with a different arrangement.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Similar in having bromine and ethoxy groups but with a different substitution pattern.
Uniqueness
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene is unique due to the presence of both bromine and ethoxyethoxy groups on the benzene ring, which can influence its reactivity and applications in ways that differ from other similar compounds.
Propiedades
IUPAC Name |
1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O2/c1-2-14-11(7-12)15-8-9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXJNSWQVXVGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)OCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2683962.png)
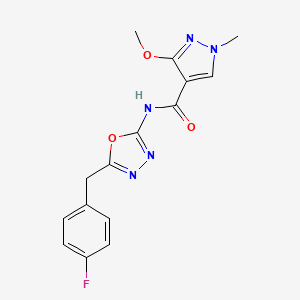
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)
![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
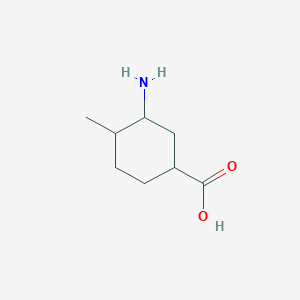
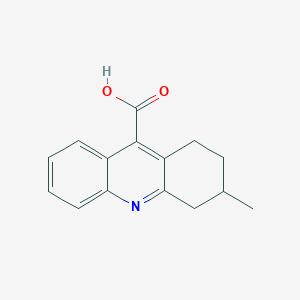

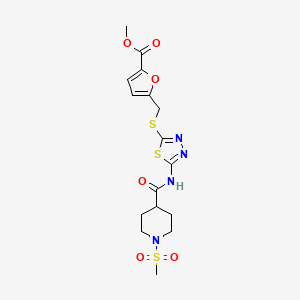
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2683976.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)
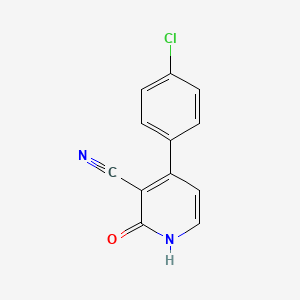
![N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2683981.png)
